molecular formula C16H20N6O4 B2426985 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896310-20-6

2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No. B2426985
CAS RN: 896310-20-6
M. Wt: 360.374
InChI Key: IZYJFEHFEACOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C16H20N6O4 and its molecular weight is 360.374. The purity is usually 95%.
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Scientific Research Applications

Synthetic Organic Chemistry

Research in synthetic organic chemistry has demonstrated the formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts in pyridine-assisted phosphorylations and arenesulphonations of the hypoxanthine lactam system, which are processes relevant to oligonucleotide synthesis (Adamiak, Biała, & Skalski, 1985). Such processes are indicative of the synthetic utility of purine derivatives in nucleotide chemistry, highlighting potential avenues for the application of the specified compound in synthesizing oligonucleotides or exploring new side reactions and products in oligonucleotide synthesis.

Pharmacological Studies

Antitumor activity of purine-based compounds has been evaluated in various cancer cell lines, showcasing the potential of these derivatives in blocking oncogenic tyrosine kinases, which could inform the pharmacological relevance of related compounds (Sultani et al., 2017). The structural complexity of purine derivatives like 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide suggests their potential in exploring new therapeutic agents, especially in targeting specific cancer types or understanding the interaction with biological targets.

Furthermore, the synthetic and structural versatility of imidazolines and their derivatives has been investigated for their binding affinity to specific receptors, such as A2B adenosine receptors (Baraldi et al., 2004), indicating the potential of the specified compound in receptor-binding studies. These applications underscore the compound's utility in drug discovery and development processes.

properties

IUPAC Name

2-[4,7-dimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4/c1-9-6-21-12-13(18-15(21)20(9)7-10-4-3-5-26-10)19(2)16(25)22(14(12)24)8-11(17)23/h6,10H,3-5,7-8H2,1-2H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYJFEHFEACOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4,7-Dimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide

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